4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzothiazole moiety, and a carboxamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzothiazole moiety and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide include:
- 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-octyl-1,2-dihydroquinoline-3-carboxamide
- 1-ethyl-4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H19N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-3-10-24-15-7-5-4-6-13(15)18(25)17(20(24)27)19(26)23-21-22-14-9-8-12(2)11-16(14)28-21/h4-9,11,25H,3,10H2,1-2H3,(H,22,23,26) |
InChI Key |
KJDVUJIMARIVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)O |
Origin of Product |
United States |
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